N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea
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Overview
Description
N-(4-acetylphenyl)-N’-(4-fluorobenzyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an acetyl group attached to a phenyl ring and a fluorobenzyl group attached to the nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-N’-(4-fluorobenzyl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 4-fluorobenzylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-acetylphenyl)-N’-(4-fluorobenzyl)urea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. Additionally, the use of automated purification systems can streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-N’-(4-fluorobenzyl)urea can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-carboxyphenyl)-N’-(4-fluorobenzyl)urea.
Reduction: Formation of N-(4-acetylphenyl)-N’-(4-aminobenzyl)urea.
Substitution: Formation of N-(4-acetylphenyl)-N’-(4-substituted benzyl)urea, depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-N’-(4-fluorobenzyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N’-(4-fluorobenzyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The acetyl and fluorobenzyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-N’-(4-chlorobenzyl)urea: Similar structure but with a chlorine atom instead of fluorine.
N-(4-acetylphenyl)-N’-(4-methylbenzyl)urea: Similar structure but with a methyl group instead of fluorine.
N-(4-acetylphenyl)-N’-(4-nitrobenzyl)urea: Similar structure but with a nitro group instead of fluorine.
Uniqueness
N-(4-acetylphenyl)-N’-(4-fluorobenzyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.
Biological Activity
N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an acetyl group and a fluorobenzyl moiety attached to a urea backbone. The presence of the fluorine atom is significant as it can enhance the compound's biological activity by influencing its electronic properties and interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of various biological pathways, which may result in antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological context and target of interest.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15.625 |
Escherichia coli | 31.25 |
Klebsiella pneumoniae | 62.5 |
Acinetobacter baumannii | 31.25 |
Pseudomonas aeruginosa | >125 |
These results indicate that the compound is particularly effective against Gram-positive bacteria, while showing reduced efficacy against Gram-negative strains like Pseudomonas aeruginosa .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study reported that this compound inhibited the proliferation of various cancer cell lines, demonstrating IC50 values in the low micromolar range. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
Case Studies
- Study on Antimicrobial Efficacy : A recent research article highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound not only inhibited bacterial growth but also demonstrated significant biofilm disruption capabilities, which are crucial for treating chronic infections .
- Anticancer Research : In vitro studies conducted on human cancer cell lines showed that this compound induced cell cycle arrest and apoptosis. The study utilized flow cytometry and Western blotting techniques to assess changes in cell cycle distribution and expression levels of apoptotic markers, confirming its potential as an anticancer agent .
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-11(20)13-4-8-15(9-5-13)19-16(21)18-10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHAGXXXYVQKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793722 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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